4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol
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Overview
Description
4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C14H14O. It is a derivative of biphenyl, featuring a methoxy group at the 4’ position and a methyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the Friedel–Crafts acylation followed by reduction and subsequent functional group transformations .
Industrial Production Methods
Industrial production of 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol often relies on scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and functional group tolerance. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions are common, given the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The methoxy and methyl groups influence its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Similar structure but lacks the methyl group at the 2 position.
2-Methylbiphenyl: Similar structure but lacks the methoxy group at the 4’ position.
4-Hydroxybiphenyl: Similar structure but has a hydroxyl group instead of a methoxy group
Uniqueness
4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-9-12(15)5-8-14(10)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJBOCZFBMCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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